molecular formula C22H17F2N3OS B2637831 N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-[(pyridin-2-yl)methyl]benzamide CAS No. 900005-93-8

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-[(pyridin-2-yl)methyl]benzamide

Cat. No.: B2637831
CAS No.: 900005-93-8
M. Wt: 409.45
InChI Key: KLWKVFHTOYHKOM-UHFFFAOYSA-N
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Description

N-(4,6-Difluoro-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-[(pyridin-2-yl)methyl]benzamide (CAS 900005-93-8) is a potent antibacterial research compound with a specific and novel mechanism of action. It functions as an inhibitor of the essential bacterial cell division protein FtsZ, a target homologous to mammalian β-tubulin. By inhibiting FtsZ's GTP-dependent polymerization, this compound disrupts the formation of the Z-ring, effectively blocking cell division in Gram-positive bacteria such as Staphylococcus aureus . This on-target activity is characterized by the distinct morphological change of bacterial cell ballooning, leading to cell death . This mechanism is of significant interest for developing new therapeutics against multidrug-resistant bacterial strains, including methicillin-resistant S. aureus (MRSA) . The compound is offered with a purity of 95% and is available for research applications . This product is intended for research and further development use only. It is not intended for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F2N3OS/c1-13-6-7-14(2)17(9-13)21(28)27(12-16-5-3-4-8-25-16)22-26-20-18(24)10-15(23)11-19(20)29-22/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLWKVFHTOYHKOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(C=C(C=C4S3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-[(pyridin-2-yl)methyl]benzamide typically involves multiple steps. One common method includes the reaction of 4,6-difluoro-2-aminobenzothiazole with 2,5-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with pyridine-2-carboxaldehyde to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-[(pyridin-2-yl)methyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-[(pyridin-2-yl)methyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-[(pyridin-2-yl)methyl]benzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. The compound may also interfere with DNA replication and repair mechanisms, contributing to its anticancer properties .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s uniqueness lies in its combination of fluorine substitutions, methyl groups, and pyridinylmethyl linkage. Below is a comparative analysis with structurally related benzamide and benzothiazole derivatives:

Table 1: Key Comparative Data

Compound Name Molecular Weight (g/mol) Substituents/Modifications Key Properties/Notes References
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-[(pyridin-2-yl)methyl]benzamide (Target) ~414.46* 4,6-difluoro (benzothiazole); 2,5-dimethyl (benzamide); pyridin-2-ylmethyl Hypothesized enhanced lipophilicity due to methyl groups; potential for π-π interactions with pyridine moiety.
(Z)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-(pyridin-2-yl)benzamide (M4) 327.36 Thiazolidinedione-pyrrole linker; pyridin-2-yl Soluble in DMSO/ethanol; Rf = 0.40 (TLC); IR-confirmed carbonyl groups.
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxy-benzamide Not explicitly stated† 4,5-dichloro (benzothiazole); 3,5-dimethoxy (benzamide) Higher polarity from methoxy groups; isolated from P. guineense; high molecular weight.
4-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)benzamide ~416.42* 4,6-difluoro (benzothiazole); pyrrolidinedione; ethyl group Z-configuration; potential for hydrogen bonding via pyrrolidinedione.

*Calculated based on molecular formula (C₂₂H₁₈F₂N₃OS for the target compound; C₂₁H₁₆F₂N₂O₃S for ).
†Molecular weight inferred to exceed 400 g/mol based on substituents.

Key Observations:

Substituent Effects on Physicochemical Properties: The 4,6-difluoro substitution on the benzothiazole ring (shared with the compound in ) increases electronegativity and may improve metabolic stability compared to 4,5-dichloro analogs () .

Stereochemical Considerations :

  • The Z-configuration observed in ’s compound highlights the importance of stereochemistry in benzothiazole derivatives, though the target compound’s configuration remains unconfirmed in the provided data.

Biological Activity

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-[(pyridin-2-yl)methyl]benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the benzothiazole family and is characterized by the presence of fluorine atoms and a pyridine moiety. The structural formula can be represented as follows:

C16H16F2N2S\text{C}_{16}\text{H}_{16}\text{F}_2\text{N}_2\text{S}

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound is thought to inhibit certain enzymes and proteins involved in critical cellular processes:

  • Enzyme Inhibition : It may inhibit enzymes related to cancer cell proliferation, leading to potential anti-cancer effects.
  • Receptor Interaction : The compound can bind to various receptors, modulating their activity and influencing downstream signaling pathways.

Biological Activities

Research has indicated several promising biological activities associated with this compound:

Anticancer Activity

Studies have shown that derivatives of benzothiazole exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines.

Cell Line IC50 (µM) Reference
A549 (Lung Cancer)5.0
MCF7 (Breast Cancer)3.5
HeLa (Cervical)4.0

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary tests suggest effectiveness against both Gram-positive and Gram-negative bacteria.

Microorganism MIC (µg/mL) Reference
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

Case Studies

Several studies have explored the biological effects of benzothiazole derivatives:

  • Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry reported that a related benzothiazole derivative exhibited potent activity against colorectal cancer cells by inducing apoptosis through the mitochondrial pathway .
  • Antimicrobial Evaluation : Research conducted on various benzothiazole compounds demonstrated broad-spectrum antimicrobial activity. One study highlighted the effectiveness of a similar compound against multi-drug resistant strains of bacteria.

Q & A

Q. What are the key synthetic methodologies for preparing N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-[(pyridin-2-yl)methyl]benzamide?

  • Methodological Answer : Synthesis typically involves multi-step condensation reactions. For example, the benzothiazole core is synthesized via cyclization of 4,6-difluoro-2-aminobenzenethiol with carbon disulfide under basic conditions. Subsequent coupling with 2,5-dimethylbenzoyl chloride and N-(pyridin-2-yl)methylamine is performed in anhydrous pyridine or DMF. Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from chloroform/methanol mixtures. Yields range from 15–30% depending on steric hindrance and reaction optimization .

Q. How is the compound characterized structurally and chemically?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR in δ6-DMSO confirm substituent positions via chemical shifts (e.g., pyridinyl protons at δ 8.3–8.5 ppm, benzothiazole fluorine coupling patterns) .
  • Infrared Spectroscopy (IR) : C=O stretching at ~1640–1695 cm⁻¹ and N-H bonds at ~3300 cm⁻¹ validate amide formation .
  • Mass Spectrometry (MS) : High-resolution ESI-MS identifies molecular ions ([M+H]⁺) with mass accuracy <5 ppm .

Q. What preliminary biological assays are used to evaluate its bioactivity?

  • Methodological Answer : Initial screening includes:
  • Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to standard antibiotics .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess IC₅₀ values, ensuring selectivity before advanced studies .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction conditions for improved yield?

  • Methodological Answer : A factorial DoE approach evaluates variables:
  • Factors : Temperature (80–120°C), solvent (DMF vs. pyridine), and stoichiometry (1:1 to 1:2.5).

  • Response : Yield (%) and purity (HPLC area %).
    Statistical models (e.g., ANOVA) identify optimal conditions. For example, pyridine at 100°C with 1:2.5 stoichiometry increased yield to 35% in analogous benzamide syntheses .

    VariableRange TestedOptimal ValueYield Improvement
    Temperature80–120°C100°C+12%
    SolventDMF/PyridinePyridine+18%
    Stoichiometry1:1–1:2.51:2.5+10%

Q. What computational strategies predict electronic properties and reactivity?

  • Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-31G(d) basis set calculates:
  • Frontier Molecular Orbitals : HOMO-LUMO gaps to assess electron transport potential.
  • Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites for reaction mechanism hypotheses (e.g., amide bond cleavage under acidic conditions) .
  • Docking Studies : Molecular dynamics simulations predict binding affinity to biological targets (e.g., bacterial PFOR enzyme) .

Q. How do crystallographic studies elucidate intermolecular interactions?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) reveals:
  • Hydrogen Bonding : N-H···N/Pyridine interactions (2.8–3.1 Å) form dimeric motifs, stabilizing crystal packing .

  • Torsional Angles : Dihedral angles between benzothiazole and pyridinylmethyl groups (e.g., 36.2° in analogous compounds) influence conformational flexibility .

    Interaction TypeDistance (Å)Angle (°)Symmetry Operation
    N-H···N2.956–3.073160–175Centrosymmetric
    C-H···O3.12–3.45140–150Translational

Q. How can contradictory bioactivity data be resolved?

  • Methodological Answer :
  • Dose-Response Curves : Replicate assays across multiple cell lines to distinguish between cell-specific effects and assay artifacts.
  • Metabolic Stability Tests : LC-MS/MS quantifies compound degradation in serum to rule out false negatives due to instability .
  • Target Validation : CRISPR knockouts of hypothesized targets (e.g., PFOR enzyme) confirm mechanism specificity .

Data Contradiction Analysis

  • Example Issue : Low antimicrobial activity despite structural similarity to active analogs.
    • Resolution :

Purity Check : HPLC-UV/ELSD detects impurities (>95% purity required).

Solubility : Adjust DMSO concentration (<1% v/v) to avoid solvent toxicity.

Resistance Screening : Test against antibiotic-resistant strains (e.g., MRSA) .

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